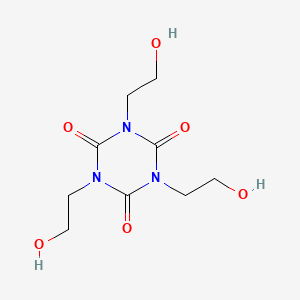
Tris(2-hydroxyethyl) isocyanurate
Cat. No. B1346986
Key on ui cas rn:
839-90-7
M. Wt: 261.23 g/mol
InChI Key: BPXVHIRIPLPOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05854334
Procedure details


72.9 g of ethylene glycol, 192.2 g of THEIC, 83.3 g of dimethyl terephthalate, 104.4 g of dimethyl 2,6-naphthalenedicarboxylate, 220.1 g of trimellitic anhydride, 112.0 g of 4,4'-diaminodiphenylmethane and 0.7 g of tetra-n-butyl titanate are heated at 200° C. to prepare a polyesterimide resin. 96.8 g of distillate are obtained. At 200° C., the batch is diluted with 808.5 g of cresol. The cooled cresolic solution is diluted with 288.5 g of solvent naphtha and catalysed with 11.4 g of cresyl titanate.



[Compound]
Name
trimellitic anhydride
Quantity
220.1 g
Type
reactant
Reaction Step One


[Compound]
Name
tetra-n-butyl titanate
Quantity
0.7 g
Type
reactant
Reaction Step One


[Compound]
Name
cresyl titanate
Quantity
11.4 g
Type
reactant
Reaction Step Two


[Compound]
Name
solvent
Quantity
288.5 g
Type
solvent
Reaction Step Four

[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
C(N1C(=O)N(CCO)C(=O)N(CCO)C1=O)CO.C(OC)(=O)C1C=CC(C(OC)=O)=CC=1.[CH:33]1[C:42]2[C:37](=[CH:38][C:39]([C:43]([O:45]C)=[O:44])=[CH:40][CH:41]=2)[CH:36]=[CH:35][C:34]=1[C:47]([O:49]C)=[O:48].C1C(CC2C=CC(N)=CC=2)=CC=C(N)C=1>C1(C)C(O)=CC=CC=1.C(O)CO>[CH:33]1[C:42]2[C:37](=[CH:38][C:39]([C:43]([OH:45])=[O:44])=[CH:40][CH:41]=2)[CH:36]=[CH:35][C:34]=1[C:47]([OH:49])=[O:48]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
192.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO
|
|
Name
|
|
|
Quantity
|
83.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
|
Name
|
|
|
Quantity
|
104.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
|
[Compound]
|
Name
|
trimellitic anhydride
|
|
Quantity
|
220.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CC=2C=CC(=CC2)N)N
|
[Compound]
|
Name
|
tetra-n-butyl titanate
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
72.9 g
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
[Compound]
|
Name
|
cresyl titanate
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
808.5 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
Step Four
[Compound]
|
Name
|
solvent
|
|
Quantity
|
288.5 g
|
|
Type
|
solvent
|
|
Smiles
|
|
[Compound]
|
Name
|
naphtha
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a polyesterimide resin
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
96.8 g of distillate are obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
